4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one is a complex organic compound belonging to the class of pyridazinones. It features a bromine atom at the 4-position of the pyridazine ring and a piperidine moiety that contributes to its pharmacological properties. The compound's structure includes a methyl group at the 2-position and an amino group linked to a piperidine derivative, which enhances its biological activity. Its molecular formula is C17H20BrN3O, indicating the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms.
This heterocyclic ring system is present in various bioactive molecules, including some with anticonvulsant and anti-inflammatory properties.
The presence of a bromine atom can influence a molecule's biological activity and metabolic stability.
Methyl groups can affect a molecule's lipophilicity, which can impact its absorption and distribution in the body.
This group is commonly found in medicinal chemistry and can play a role in ligand-receptor interactions.
Based on this analysis, 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one could be a potential candidate for research in the following areas:
The combination of functional groups might be of interest for researchers exploring novel drug candidates with specific biological activities.
This compound could be used to understand how different chemical modifications affect the properties of pyridazinone-based molecules.
The chemical reactivity of 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one can be explored through various reactions typical of pyridazinones and amines. Key reactions include:
4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one exhibits notable biological activities. It has been studied for its potential as a therapeutic agent in various conditions:
The synthesis of 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one typically involves several steps:
The compound has potential applications in various fields:
Interaction studies are crucial for understanding how 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one interacts with biological targets:
Several compounds share structural similarities with 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one. A comparison highlights its uniqueness:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
4-Chloro-2-methylpyridazinone | Similar pyridazine core | Antitumor | Lacks piperidine moiety |
1-Methylpiperidine | Piperidine structure | CNS effects | No pyridazine component |
4-Methylpyridazinone | Methyl substitution at 4-position | Antimicrobial | Different halogenation pattern |
These comparisons illustrate that while there are compounds with overlapping features, 4-Bromo-2-methyl-5-[[(3S,5S)-1-methyl-5-phenylpiperidin-3-yl]amino]pyridazin-3-one's unique combination of substituents may contribute to distinct pharmacological profiles and therapeutic potentials.
The pyridazinone core’s C-4 bromine serves as a critical handle for functionalization. Nucleophilic aromatic substitution (S~N~Ar) at this position is facilitated by the electron-deficient nature of the pyridazinone ring, which activates the C-4 halogen toward displacement. Recent advances in nucleophilic substitution of hydrogen (S~N~H) have enabled direct amination without prior halogenation, though bromine remains a common leaving group for its balance of reactivity and stability.
Key to this step is the generation of a stabilized anionic intermediate. For 4-bromopyridazinones, the negative charge developed during the substitution is delocalized into the adjacent carbonyl group, enhancing intermediate stability. This electronic tuning allows ammonia or amine nucleophiles to displace bromine under mild conditions. For example, aqueous ammonia reacts with 4-bromo-2-methylpyridazin-3-one at 80°C in dimethylacetamide (DMA) to yield the 4-amino derivative in >85% yield.
Substituents on the pyridazinone ring profoundly influence reactivity. The 2-methyl group exerts steric hindrance, necessitating polar aprotic solvents like DMA or N-methylpyrrolidone (NMP) to stabilize transition states. Computational studies suggest that electron-withdrawing groups at C-2 and C-5 further polarize the C-4 bromine, accelerating substitution rates.
The piperidine ring adopts a chair conformation, a well-documented preference for six-membered saturated heterocycles [4]. In the (3S,5S)-configured piperidine subunit, the 1-methyl and 5-phenyl substituents occupy equatorial positions to minimize 1,3-diaxial steric clashes (Figure 1A). This arrangement stabilizes the ring by approximately 0.72 kcal/mol compared to axial substituent orientations [4]. The nitrogen atom at position 3 engages in hydrogen bonding with the pyridazinone moiety, constraining the inter-ring dihedral angle to 15–25° based on density functional theory (DFT) calculations [5]. This partial conjugation maintains the pyridazinone’s planarity while allowing limited rotational flexibility for target adaptation.
Molecular dynamics simulations reveal two dominant conformational states (Figure 1B):
The 1-methyl group on the piperidine nitrogen induces a 7° puckering distortion, as observed in X-ray crystallography of analogous compounds [2]. This slight chair distortion increases the solvent-exposed surface area by 12%, enhancing aqueous solubility without compromising membrane permeability [3].
The C4 bromine exerts dual electronic effects:
In σ~1~ receptor docking models, the bromine’s quadrupole moment (−1.2 × 10⁻²⁶ esu·cm²) aligns with Tyr 206’s aromatic ring, generating a 3.8 kcal/mol stabilization through lone pair-π interactions [1]. Comparative molecular field analysis (CoMFA) shows a 30% increase in binding affinity (pIC~50~ = 7.4 vs. 6.9 for chlorine analogs) due to bromine’s polarizability and van der Waals radius (1.85 Å vs. 1.75 Å for Cl) [3] [5].
Time-dependent DFT calculations predict a charge-transfer excited state between bromine and the proximal pyridazinone carbonyl (λ~max~ = 320 nm, ε = 4500 M⁻¹cm⁻¹), which may enable photoaffinity labeling applications [5].
The 2-methyl group introduces three key steric effects:
In kinase inhibition assays, the 2-methyl improves selectivity by 15-fold for CDK2 over GSK-3β, attributed to its exclusion from a narrower β-bulge region in the latter [5]. Molecular dynamics trajectories show the methyl induces a 0.9 Å backbone shift in the DFG motif, stabilizing the inactive kinase conformation [1].